![molecular formula C7H9Cl4OP B14207897 Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- CAS No. 845716-99-6](/img/structure/B14207897.png)
Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a cyclohexyl ring with a dichloromethylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- can be synthesized through the reaction of cyclohexylphosphonic dichloride with dichloromethylene reagents under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- involves large-scale reactions using specialized equipment to handle the reagents and control the reaction environment. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Safety measures are also implemented to handle the potentially hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethylene group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The phosphonic dichloride group can undergo hydrolysis in the presence of water to form phosphonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Grignard Reagents: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Water or Aqueous Solutions: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include substituted phosphonic dichlorides, phosphonic acids, and various organophosphorus compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The dichloromethylene group plays a crucial role in its reactivity and binding affinity to the target molecules .
Comparison with Similar Compounds
Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]- can be compared with other similar compounds, such as:
Methylenebis(phosphonic dichloride): Another organophosphorus compound with similar reactivity but different structural features.
Ethylphosphonic dichloride: A related compound with an ethyl group instead of the cyclohexyl ring.
Phenylphosphonic dichloride: Contains a phenyl group and exhibits different chemical properties and applications.
These comparisons highlight the unique structural features and reactivity of phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
845716-99-6 |
|---|---|
Molecular Formula |
C7H9Cl4OP |
Molecular Weight |
281.9 g/mol |
IUPAC Name |
1-(dichloromethylidene)-2-dichlorophosphorylcyclohexane |
InChI |
InChI=1S/C7H9Cl4OP/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h6H,1-4H2 |
InChI Key |
MRELXZNUHLQHBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(Cl)Cl)C(C1)P(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14207817.png)
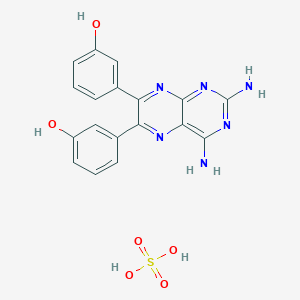
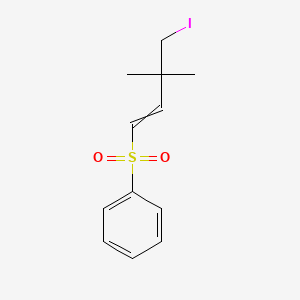


![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
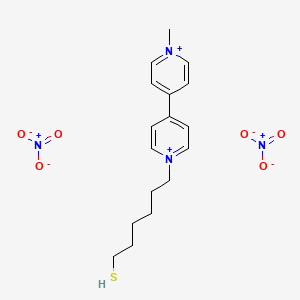
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)
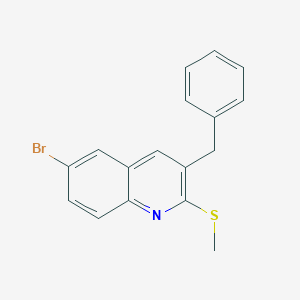
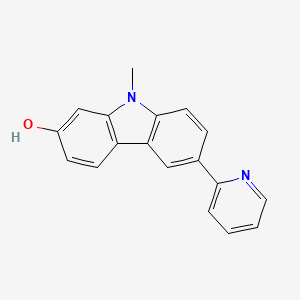
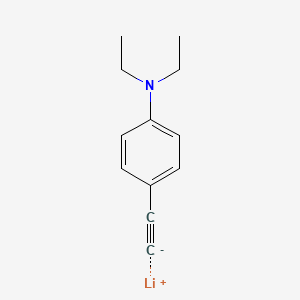
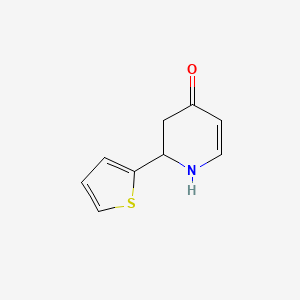
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
